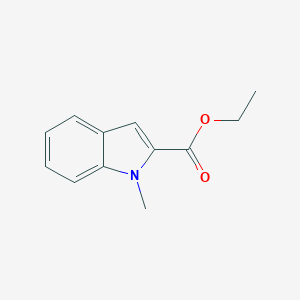

ethyl 1-methyl-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, data-driven insights. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to elucidate the relationships between the compound's structure and its properties.

Core Chemical Properties

This compound is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. The addition of a methyl group at the N1 position and an ethyl carboxylate group at the C2 position significantly influences its physicochemical and reactive characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, ethyl 1H-indole-2-carboxylate, for comparative purposes.

Table 1: Physical and Chemical Properties

| Property | This compound | Ethyl 1H-indole-2-carboxylate |

| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂[1][2] |

| Molecular Weight | 203.24 g/mol | 189.21 g/mol [1][2] |

| Melting Point | No data available | 122-125 °C[2][3] |

| Boiling Point | No data available | 324.47 °C (estimated)[3] |

| Solubility | Soluble in methanol and dichloromethane; Insoluble in water.[4] | No specific data available, but expected to have low aqueous solubility. |

| Appearance | No data available | Beige solid[5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | This compound | Ethyl 1H-indole-2-carboxylate |

| ¹H NMR | Specific data not available in search results. | A ¹H NMR spectrum in CDCl₃ has been reported.[6] |

| ¹³C NMR | A ¹³C NMR spectrum is available.[7] | No specific data available in search results. |

| IR Spectroscopy | No specific data available in search results. | IR spectra are available.[1] |

| Mass Spectrometry | No specific data available in search results. | Mass spectral data is available.[1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate. This reaction is a common strategy for the functionalization of the indole nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of ethyl indol-2-carboxylate.[8]

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C using an ice bath.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Purification:

The final product is purified by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification if necessary.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Structure-property relationships of the target molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for the closely related ethyl 1H-indole-2-carboxylate and other indole derivatives provides guidance.

-

General Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

-

Hazards : May cause skin and eye irritation. May be harmful if swallowed or inhaled.[9][10]

-

First Aid :

-

Skin Contact : Wash off with soap and plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation : Move person into fresh air.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention if symptoms persist.[9][10]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.

References

- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]

- 3. Ethyl indole-2-carboxylate CAS#: 3770-50-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

Elucidation of the Molecular Structure: A Technical Guide to Ethyl 1-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ethyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry. This document details the spectroscopic data, experimental methodologies, and logical framework used to confirm its molecular structure, presenting the information in a clear and accessible format for scientific professionals.

Molecular and Structural Formula

This compound has the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The structure consists of a central indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (N-1) of the indole ring, and an ethyl carboxylate group is substituted at the C-2 position.

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.7 | d | 1H | H-4 |

| ~7.2-7.4 | m | 2H | H-5, H-6 |

| ~7.1 | d | 1H | H-7 |

| ~7.0 | s | 1H | H-3 |

| ~4.4 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 | s | 3H | N-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~138 | C-7a |

| ~128 | C-2 |

| ~127 | C-3a |

| ~125 | C-6 |

| ~122 | C-4 |

| ~120 | C-5 |

| ~110 | C-7 |

| ~105 | C-3 |

| ~61 | -O-CH₂ -CH₃ |

| ~32 | N-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1540, 1470 | Medium | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 203 | High | [M]⁺ (Molecular ion) |

| 174 | Medium | [M - C₂H₅]⁺ |

| 158 | High | [M - OC₂H₅]⁺ |

| 130 | Medium | [M - COOC₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.

Synthesis of this compound

A common method for the synthesis of N-alkylated indoles involves the alkylation of the corresponding N-H indole.

Protocol:

-

To a solution of ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024-4096 scans).

3.2.2. FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, starting from basic information and building up to a confirmed structure through various analytical techniques.

Technical Guide: Physical Properties of Ethyl 1-methyl-1H-indole-2-carboxylate (CAS 18450-24-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate, identified by CAS number 18450-24-3, is an indole derivative that serves as a versatile intermediate in organic synthesis.[1] Its utility is particularly noted in pharmaceutical research for the synthesis of various bioactive molecules and carboxamide derivatives.[1] The structural characteristics of this compound, including the N-methyl substitution and the ethyl ester group at the 2-position, play a significant role in its reactivity and application in medicinal chemistry. This document provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for a common analytical procedure.

Chemical Identity

-

IUPAC Name: ethyl 1-methylindole-2-carboxylate

-

CAS Number: 18450-24-3

-

Molecular Formula: C₁₂H₁₃NO₂[1]

-

Molecular Weight: 203.24 g/mol [1]

-

Chemical Structure:

Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing factors such as reaction kinetics, formulation, and bioavailability. The table below summarizes the available physical property data for this compound.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1] |

| Boiling Point | 333.5°C at 760 mmHg | [2][3] |

| Density | 1.11 g/cm³ | [3] |

| Refractive Index | 1.558 | [3] |

| Flash Point | 155.5°C | [3] |

| Solubility | No data available | [4] |

| Melting Point | No data available |

Biological Context

While the broader class of indole-2-carboxylate derivatives has been explored for various biological activities, including antifungal, antitumor, and anti-inflammatory properties, there is currently no specific information available in the public domain regarding the mechanism of action or defined signaling pathways for this compound itself.[5][6] It is primarily characterized as a chemical intermediate for the synthesis of other compounds.[1]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physical properties. The following sections describe standard protocols that are appropriate for characterizing this compound.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of the substance equals atmospheric pressure.

-

Principle: A common method is the dynamic method, where the boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

-

Apparatus: A boiling point apparatus with a heating mantle, a flask with a side arm connected to a manometer, a condenser, and a calibrated thermometer or thermocouple.

-

Procedure:

-

The substance is placed in the flask, and the apparatus is assembled.

-

The pressure in the apparatus is reduced to a value below the expected boiling point.

-

The substance is heated, and the temperature and pressure are recorded once the substance begins to boil and a steady state is reached.

-

The pressure is then increased in steps, and the corresponding boiling temperature is recorded at each step.

-

A curve of log(p) versus 1/T is plotted, and the boiling point at standard pressure is determined by interpolation.

-

Melting Point Determination (USP <741>)

This protocol is used to determine the temperature range over which a crystalline solid melts.

-

Principle: The capillary method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

-

Apparatus: A melting point apparatus with a heating block, a light source, and a magnifying lens for observation. Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

-

Procedure:

-

A small amount of the dry, powdered substance is packed into a capillary tube to a height of 2.5-3.5 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 5°C below the expected melting point.

-

The heating rate is then reduced to 1 ± 0.5 °C per minute.

-

The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with a solubility greater than 10⁻² g/L.

-

Principle: A sufficient amount of the test substance is agitated in water at a constant temperature for a period of time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: A constant temperature water bath, flasks with stoppers, a mechanical shaker or magnetic stirrer, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid substance is added to a flask containing a known volume of water.

-

The flask is sealed and placed in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitated.

-

Equilibrium is typically reached within 24 hours, but preliminary tests should be conducted to determine the optimal equilibration time.

-

After equilibration, the mixture is allowed to stand to let solids settle.

-

A sample of the supernatant is carefully removed, filtered or centrifuged to remove any undissolved particles.

-

The concentration of the substance in the clear aqueous phase is measured using a validated analytical method.

-

The experiment is repeated to ensure reproducibility.

-

Experimental Workflow Visualization

As no specific signaling pathway for this compound has been identified, the following diagram illustrates a generalized experimental workflow for determining its water solubility using the Flask Method as described in OECD Guideline 105.

References

- 1. This compound | 18450-24-3 | Benchchem [benchchem.com]

- 2. 18450-24-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. ethyl 1-methylindole-2-carboxylate18450-24-3,Purity96%_SPECS [molbase.com]

- 4. 18450-24-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Methylated Indole-2-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its vast array of derivatives, N-methylated indole-2-carboxylates and their related carboxamide analogues have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their therapeutic potential, focusing on their antimicrobial, antiviral, and anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to support ongoing research and drug development efforts.

Antimicrobial and Antifungal Activity

N-substituted indole derivatives have demonstrated significant potential in combating microbial and fungal infections. A notable study focused on a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which exhibited potent broad-spectrum antimicrobial activity.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) for key derivatives against a panel of bacteria and fungi.[2][3]

| Compound | Target Organism | MIC (mg/mL) | MBC/MFC (mg/mL) |

| 8 | Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 |

| Bacillus cereus | 0.015 | - | |

| Staphylococcus aureus | 0.015 | - | |

| 11 | Bacillus cereus | 0.008 | - |

| Enterobacter cloacae | 0.011 | - | |

| Pseudomonas aeruginosa | 0.011 | - | |

| 15 | Fungal Species | 0.004 - 0.06 | 0.008 - 0.015 |

| 17 | Staphylococcus aureus | 0.008 | - |

| Ampicillin (Ref.) | Bacterial Species | - | - |

| Streptomycin (Ref.) | Bacterial Species | - | - |

Note: The activity of the test compounds exceeded that of ampicillin and streptomycin by 10–50 fold.[2][4]

Mechanism of Action

Docking studies have suggested that the antibacterial activity of these compounds is likely due to the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[2][4] Their antifungal activity is thought to stem from the inhibition of 14a–lanosterol demethylase (CYP51Ca), a key enzyme in ergosterol biosynthesis.[2][4]

Caption: Proposed mechanisms of antimicrobial and antifungal activity.

Antiviral Activity

Derivatives of indole-2-carboxylates have also been investigated for their antiviral properties, showing activity against a range of DNA and RNA viruses.

Quantitative Antiviral Data

A study on novel indole-2-carboxylate derivatives revealed their potential against Influenza A and Coxsackie B3 (Cox B3) viruses.[5][6]

| Compound | Virus | IC50 (µmol/L) | Selectivity Index (SI) |

| 8f | Cox B3 | - | 17.1 |

| 14f | Influenza A | 7.53 | 12.1 |

| 8e | Influenza A/FM/1/47 | 8.13 | - |

Note: The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral concentration.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies have provided some insights into the structural requirements for antiviral activity:

-

The presence of an alkyloxy group at the 4-position of the indole ring was not found to be crucial for antiviral activity.[5]

-

Incorporation of an acetyl substituent at an amino group was unfavorable for activity against RNA viruses.[5]

-

For neurotropic alphaviruses, methylation of an amide in a related indole-2-carboxamide series did not significantly compromise activity.[7]

Anticancer Activity

The indole scaffold is a cornerstone in the development of anticancer agents. N-methylated indole derivatives and their analogues have shown potent antiproliferative activity against various cancer cell lines, often through the inhibition of key cellular signaling pathways.

Quantitative Anticancer Data

Several studies have reported the potent cytotoxic effects of indole-2-carboxamide derivatives, which provide valuable insights for the design of N-methylated indole-2-carboxylates.

Table 1: Antiproliferative Activity of Indole-2-Carboxamides against various cancer cell lines. [8]

| Compound | Cell Line | IC50 (µM) | GI50 (µM) |

| 5e | A-549 (Lung) | 0.95 | 0.95 |

| MCF-7 (Breast) | 0.80 | ||

| Panc-1 (Pancreatic) | 1.00 | ||

| Doxorubicin (Ref.) | A-549 | 1.20 | 1.10 |

| MCF-7 | 0.90 | ||

| Panc-1 | 1.40 |

Table 2: Kinase Inhibitory Activity. [8]

| Compound | Target Kinase | IC50 (nM) |

| 5e | CDK2 | 13 |

| 5h | CDK2 | 11 |

| 5k | CDK2 | 19 |

| Dinaciclib (Ref.) | CDK2 | 20 |

Signaling Pathways and Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to inhibit multiple protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of EGFR and CDK2 by indole derivatives.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-methylated indole-2-carboxylates and related compounds.

General Synthesis of Indole-2-Carboxamides

A general synthetic route to indole-2-carboxamides involves several key steps, which can be adapted for the synthesis of N-methylated indole-2-carboxylates.[8]

Caption: Workflow for the synthesis of indole-2-carboxamides.

Detailed Steps:

-

Fisher Indole Cyclization: Derivatives of phenylhydrazine hydrochloride are reacted with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates.[8]

-

Hydrolysis: The resulting esters undergo alkaline hydrolysis to produce the corresponding carboxylic acids.[8]

-

Amide Coupling: The carboxylic acids are then coupled with appropriate amines using a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DCM (Dichloromethane) to yield the final carboxamide products.[8]

Antimicrobial Susceptibility Testing (Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: Aliquots from the wells showing no visible growth are sub-cultured on agar plates. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

N-methylated indole-2-carboxylates and their analogues represent a versatile and highly promising class of bioactive molecules. The data presented in this guide highlights their significant potential as antimicrobial, antiviral, and anticancer agents. The detailed experimental protocols and visualized pathways offer a valuable resource for researchers in the field.

Future research should focus on:

-

Expanding the chemical space through the synthesis of novel derivatives to improve potency and selectivity.

-

Elucidating the precise molecular mechanisms of action for the most promising compounds.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates.

-

Leveraging computational tools for the rational design of next-generation N-methylated indole-2-carboxylate-based therapeutics.

By building upon the foundational knowledge outlined here, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape: An In-depth Technical Guide to the Spectral Data Interpretation of Ethyl 1-methyl-1H-indole-2-carboxylate

The structural elucidation of a molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to a molecule's architecture. This guide offers a deep dive into the spectral data of ethyl 1H-indole-2-carboxylate, presenting a systematic interpretation of its 1H NMR, 13C NMR, IR, and mass spectra.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ethyl 1H-indole-2-carboxylate.

Table 1: ¹H NMR Spectral Data of Ethyl 1H-indole-2-carboxylate (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.9 (variable) | br s | 1H | - | N-H (indole) |

| 7.68 | d | 1H | 8.0 | H-4 |

| 7.42 | d | 1H | 8.3 | H-7 |

| 7.32 | t | 1H | 7.7 | H-6 |

| 7.14 | t | 1H | 7.5 | H-5 |

| 7.09 | s | 1H | - | H-3 |

| 4.41 | q | 2H | 7.1 | -OCH₂CH₃ |

| 1.42 | t | 3H | 7.1 | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data of Ethyl 1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C=O (ester) |

| 136.6 | C-7a |

| 127.8 | C-2 |

| 127.3 | C-3a |

| 125.0 | C-6 |

| 122.3 | C-4 |

| 120.8 | C-5 |

| 111.7 | C-7 |

| 107.5 | C-3 |

| 61.4 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Table 3: IR Spectral Data of Ethyl 1H-indole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~1680 | Strong | C=O stretch (ester) |

| ~1520, 1450 | Medium | C=C aromatic stretch |

| ~1240 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Table 4: Mass Spectrometry Data of Ethyl 1H-indole-2-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 189 | High | [M]⁺ (Molecular ion) |

| 144 | High | [M - OCH₂CH₃]⁺ |

| 116 | Medium | [M - COOCH₂CH₃]⁺ |

Interpretation of Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The broad singlet at approximately 8.9 ppm is characteristic of the indole N-H proton, with its chemical shift being concentration and solvent dependent. The aromatic region displays signals for the five protons on the indole ring. The downfield shift of the H-4 proton (7.68 ppm) is due to the anisotropic effect of the adjacent benzene ring. The signals for H-5, H-6, and H-7 appear as expected in the aromatic region. The singlet at 7.09 ppm corresponds to the H-3 proton. The ethyl ester group is clearly identified by the quartet at 4.41 ppm and the triplet at 1.42 ppm, showing the characteristic coupling pattern of an ethyl group.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signal at 162.8 ppm is indicative of the ester carbonyl carbon. The aromatic region shows signals for the eight carbons of the indole ring. The chemical shifts are consistent with the electron distribution in the indole system. The two signals at 61.4 ppm and 14.5 ppm correspond to the methylene and methyl carbons of the ethyl group, respectively.

IR Spectrum

The IR spectrum provides information about the functional groups present. The broad absorption band around 3300 cm⁻¹ is a clear indication of the N-H stretching vibration of the indole ring. The strong, sharp peak at approximately 1680 cm⁻¹ is characteristic of the C=O stretching of the conjugated ester group. The absorptions in the 1520-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic rings. The strong band around 1240 cm⁻¹ is attributed to the C-O stretching of the ester. The strong peak at ~750 cm⁻¹ suggests an ortho-disubstituted benzene ring pattern.

Mass Spectrum

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ at m/z 189 corresponds to the molecular weight of ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂). The prominent fragment at m/z 144 results from the loss of the ethoxy radical (-OCH₂CH₃). Subsequent loss of a carbonyl group (CO) from this fragment is unlikely; rather, the fragment at m/z 116 corresponds to the loss of the entire carbethoxy group (-COOCH₂CH₃) from the molecular ion.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of ethyl 1H-indole-2-carboxylate is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Parameters: A standard proton experiment is run with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled ¹³C experiment is performed with a spectral width of 0 to 220 ppm. A longer acquisition time and a relaxation delay of 2-5 seconds are used. The number of scans is typically higher, ranging from 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is typically used at an energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-500.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of ethyl 1H-indole-2-carboxylate.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl 1-Methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 1-methyl-1H-indole-2-carboxylate. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule, supported by data from analogous compounds. It also includes a detailed experimental protocol for acquiring a 1H NMR spectrum and a visualization of the molecular structure with proton assignments to aid in spectral interpretation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The data for the indole ring protons are based on the closely related compound, mthis compound, while the data for the ethyl ester group are typical for ethyl indole-2-carboxylates.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.18 | s (singlet) | - |

| H-4 | ~7.66 | d (doublet) | ~7.8 |

| H-5 | ~7.09 | t (triplet) | ~7.5 |

| H-6 | ~7.27 | t (triplet) | ~7.8 |

| H-7 | ~7.49 | d (doublet) | ~8.4 |

| N-CH₃ | ~3.88 | s (singlet) | - |

| O-CH₂-CH₃ | ~4.30 | q (quartet) | ~7.1 |

| O-CH₂-CH₃ | ~1.30 | t (triplet) | ~7.1 |

Structural and Signaling Diagram

The following diagram illustrates the molecular structure of this compound and the through-bond coupling relationships between adjacent protons that give rise to the splitting patterns observed in the 1H NMR spectrum.

Caption: Molecular structure and proton coupling of this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

3.2. Instrument Setup and Data Acquisition

-

The 1H NMR spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

Before inserting the sample, ensure the spectrometer is properly tuned and locked on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape. This can be done automatically or manually by observing the FID or the lock signal.

-

Set the following acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 12-16 ppm.

-

Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral range (e.g., around 5-6 ppm).

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals in the spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the signals to confirm the structure of the compound.

This comprehensive guide provides the necessary information for the successful analysis of the 1H NMR spectrum of this compound, which is a valuable tool for chemists and researchers in the field of drug development and organic synthesis.

13C NMR Chemical Shifts for Ethyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 1-methyl-1H-indole-2-carboxylate. This document summarizes predicted chemical shift data based on analogous compounds, outlines a general experimental protocol for acquiring 13C NMR spectra of indole derivatives, and presents a logical framework for spectral assignment.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on the analysis of substituent effects on the indole ring. The primary reference compounds for this prediction include ethyl 1H-indole-2-carboxylate and N-methylated indoles. The introduction of a methyl group at the N1 position and an ethyl carboxylate group at the C2 position significantly influences the electron distribution within the indole nucleus, leading to characteristic changes in the chemical shifts of the carbon atoms.

The predicted chemical shift values are presented in the table below. These values are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~130 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~123 |

| C5 | ~122 |

| C6 | ~125 |

| C7 | ~110 |

| C7a | ~138 |

| N-CH3 | ~32 |

| C=O | ~162 |

| O-CH2 | ~61 |

| CH3 | ~14 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized methodology for the acquisition of 13C NMR spectra for indole derivatives, including this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for indole derivatives due to its good solubilizing properties and relatively clean spectral window. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the solubility of the compound.

-

Concentration: A concentration of 10-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a high-quality 13C NMR spectrum.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts for indole derivatives.

-

Acquisition Time: An acquisition time of 1-2 seconds is a reasonable starting point.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 256 to 1024 scans are typically adequate.

-

-

Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is processed using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Logical Framework for Spectral Assignment

The assignment of the 13C NMR signals for this compound is based on the well-established effects of substituents on the chemical shifts of the indole ring. The following diagram illustrates the logical relationships used to predict the chemical shifts.

Caption: Logical flow for predicting 13C NMR chemical shifts based on substituent effects.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. For definitive assignments, two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are recommended to establish direct and long-range C-H correlations.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 1-Methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of ethyl 1-methyl-1H-indole-2-carboxylate. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from analogous structures, presents the data in a clear tabular format, and provides a general experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the ester functional group and the indole nucleus. The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 203 | [M]•+ | C12H13NO2 | Molecular Ion |

| 174 | [M - C2H5]•+ | C10H8NO2 | Loss of the ethyl radical from the ester group (α-cleavage). |

| 158 | [M - OC2H5]•+ | C10H8NO | Loss of the ethoxy radical from the ester group. |

| 146 | [M - COOC2H5]•+ | C9H8N | Loss of the entire carbethoxy group. |

| 130 | [C9H8N - O]•+ | C9H8N | Loss of oxygen from the [M - OC2H5]•+ fragment. |

| 118 | [C9H8N - CO]•+ | C8H8N | Decarbonylation of the [M - OC2H5]•+ fragment. |

Experimental Protocol: A General Approach

As no specific experimental protocol for the mass spectrometry of this compound is readily available in the literature, a general gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of similar aromatic esters is provided below.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Predicted Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are visualized in the following diagrams.

Caption: Primary fragmentation of the molecular ion.

The fragment ion at m/z 158 can undergo further fragmentation through the loss of carbon monoxide (CO) or other rearrangements, leading to the formation of smaller, stable ions.

Caption: Secondary fragmentation pathways from the m/z 158 ion.

Logical Workflow for Fragmentation Analysis

The logical process for elucidating the fragmentation pattern of a novel or uncharacterized compound like this compound follows a systematic approach.

Caption: Workflow for fragmentation analysis.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The presented data and pathways are predictive and should be confirmed through experimental analysis. The provided protocol offers a starting point for developing a robust analytical method for this compound. Researchers can utilize this information to facilitate the identification and characterization of this and related indole derivatives in complex matrices.

Solubility Profile of Ethyl 1-Methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for ethyl 1-methyl-1H-indole-2-carboxylate in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility data for structurally similar compounds and provides a detailed, adaptable experimental protocol for determining the precise solubility of the title compound. Additionally, a representative synthesis workflow is provided to aid researchers in its preparation. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this and related indole derivatives.

Introduction

This compound is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including synthesis, purification, formulation, and biological screening. Understanding the solubility profile of this compound is therefore essential for its effective utilization in a research and development setting.

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of quantitative solubility data for this compound. However, qualitative solubility information is available for a structurally similar compound, ethyl 5-methyl-1H-indole-2-carboxylate.

Table 1: Qualitative Solubility of a Structurally Related Indole Derivative

| Compound Name | Solvent | Solubility |

| Ethyl 5-methyl-1H-indole-2-carboxylate | Methanol | Soluble[1] |

| Dichloromethane | Soluble[1] | |

| Water | Insoluble[1] |

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit similar solubility in polar organic solvents. However, empirical determination is necessary for precise characterization.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of an organic compound such as this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Synthesis of this compound

While various methods for the synthesis of indole derivatives exist, a common approach for the preparation of this compound involves the N-methylation of ethyl 1H-indole-2-carboxylate. The following is a logical workflow based on established synthetic procedures for similar compounds.[2]

General Procedure

-

N-Methylation: Ethyl 1H-indole-2-carboxylate is reacted with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., dimethylformamide, acetone).

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent.

-

Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

Synthesis Workflow Diagram

Caption: A diagram illustrating a logical workflow for the synthesis of the target compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides valuable qualitative insights based on a closely related analog and a comprehensive, adaptable experimental protocol for its precise determination. The provided synthesis workflow offers a practical starting point for researchers requiring this compound. It is our hope that this guide will facilitate further research and application of this and similar indole derivatives in the fields of drug discovery and materials science. Researchers are strongly encouraged to perform their own solubility studies using the outlined protocol to obtain the quantitative data necessary for their specific applications.

References

The N-Methyl Indole Core: A Technical Guide to its Reactivity for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the reactivity of the N-methyl indole core, a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Understanding its chemical behavior is paramount for the strategic design and synthesis of novel therapeutics. This document details the key reaction types, presents quantitative reactivity data, outlines experimental protocols, and visualizes reaction mechanisms and workflows.

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

The N-methyl indole core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The inherent electronic distribution, influenced by the nitrogen's lone pair, directs electrophilic attack preferentially to the C3 position of the pyrrole ring.[1][2] Should the C3 position be occupied, substitution may occur at the C2 position.[1]

Common Electrophilic Substitution Reactions

A variety of electrophiles can be introduced onto the N-methyl indole ring, leading to a diverse array of functionalized derivatives. Key reactions include:

-

Nitration: Typically achieved using nitric acid in acetic anhydride.[2]

-

Halogenation: Can be performed with dilute halogens (e.g., Br₂, Cl₂) or with N-halosuccinimides (NBS, NCS).[2]

-

Sulfonation: Accomplished using a sulfur trioxide-pyridine complex (SO₃-pyridine) under mild conditions to prevent polymerization.[2]

-

Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by hydrolysis.[2]

-

Mannich Reaction: Involves the aminoalkylation of the C3 position using formaldehyde, a primary or secondary amine, and an acid catalyst.[2]

-

Friedel-Crafts Alkylation: Catalyzed by Lewis acids like scandium(III) triflate, this reaction allows for the introduction of alkyl groups.[3]

-

Azo Coupling: Reaction with diazonium salts, such as p-nitrobenzenediazonium fluoroborate, occurs at the C3 position.[4]

The following diagram illustrates the general mechanism for electrophilic substitution at the C3 position of N-methyl indole.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic substitution at the indole [quimicaorganica.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

synthesis of ethyl 1-methyl-1H-indole-2-carboxylate from 1-methylindole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of ethyl 1-methyl-1H-indole-2-carboxylate from 1-methylindole-2-carboxylic acid. Two primary methods are presented: a two-step synthesis via an acyl chloride intermediate and a one-step Fischer esterification. These protocols are designed to offer researchers flexibility based on available reagents and desired reaction conditions. The information compiled is from established chemical literature and provides a foundation for the successful synthesis and characterization of the target compound, a valuable building block in medicinal chemistry and drug development.

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in pharmaceuticals and biologically active molecules. The specific target of this protocol, this compound, serves as a versatile intermediate in the synthesis of more complex molecular architectures. The esterification of the parent carboxylic acid, 1-methylindole-2-carboxylic acid, is a fundamental transformation. This document outlines two robust methods to achieve this conversion, providing detailed procedural steps, reagent information, and expected outcomes.

Chemical Reaction Scheme

Caption: General reaction scheme for the esterification of 1-methylindole-2-carboxylic acid to this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product. Expected yield is based on similar reported syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| 1-Methylindole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18[1] | Solid | 198-202 | N/A |

| This compound | C₁₂H₁₃NO₂ | 203.24 | Solid/Oil | Not specified | >90 (Method A) |

Experimental Protocols

Two primary methods for the synthesis are detailed below.

Method A: Two-Step Synthesis via Acyl Chloride Intermediate

This method is based on the highly efficient conversion of a similar substrate, 1H-indole-2-carboxylic acid, to its ethyl ester.[2][3] It involves the formation of a reactive acyl chloride intermediate, which is then quenched with ethanol.

Materials and Reagents:

-

1-Methylindole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Absolute ethanol (EtOH)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Acyl Chloride Formation:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube containing CaCl₂ or Drierite), suspend 1-methylindole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours, or gently warm to 40-50 °C until the evolution of HCl gas ceases and the solid has completely dissolved.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all thionyl chloride is removed as it will react with the ethanol in the next step.

-

-

Esterification:

-

Cool the flask containing the crude acyl chloride residue in an ice bath.

-

Slowly add absolute ethanol (10-20 eq) to the flask with stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

-

Method B: Fischer Esterification

This is a classic one-step method for esterification that utilizes an acid catalyst in an excess of the alcohol, which also serves as the solvent.[4][5][6][7][8]

Materials and Reagents:

-

1-Methylindole-2-carboxylic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1-methylindole-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol (this will act as both reagent and solvent).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).

-

-

Reaction:

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux for several hours (4-24 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is driven to completion by the large excess of ethanol.[8]

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or diethyl ether.

-

Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue washing until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Visualizations

Experimental Workflow: Method A (Acyl Chloride Intermediate)

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for N-Methylation of Ethyl Indole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the N-methylation of ethyl indole-2-carboxylate, a common transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The presented method prioritizes the use of safer and more environmentally friendly reagents.

Comparative Data of N-Alkylation Methods for Indoles

The following table summarizes different conditions for the N-alkylation of indole derivatives, providing a comparative overview of reagents, solvents, and outcomes. While specific data for the N-methylation of ethyl indole-2-carboxylate is not always available, the presented data from similar substrates offers valuable insights for reaction optimization.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |

| Dimethyl Carbonate | K₂CO₃ | DMF | ~130 (reflux) | 3.5 | Methyl Indole-3-carboxylate | N-Methyl-indole-3-carboxylate | 96.3 | [1] |

| Allyl Bromide | aq. KOH | Acetone | 20 | 2 | Ethyl Indole-2-carboxylate | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | [2][3] |

| Benzyl Bromide | aq. KOH | Acetone | 20 | 2 | Ethyl Indole-2-carboxylate | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | [2][3] |

| Amyl Bromide | aq. KOH | Acetone | 20 | 8 | Ethyl Indole-2-carboxylate | Ethyl 1-pentyl-1H-indole-2-carboxylate | - | [2] |

| Ethyl Bromoacetate | K₂CO₃ | - | - | - | Ethyl Indole-2-carboxylate | Ethyl 1-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate | - | [4] |

Note: The use of sodium methoxide in methanol has been reported to cause transesterification of the ethyl ester, and is therefore not recommended for this specific transformation.[2]

Experimental Protocol: N-Methylation using Dimethyl Carbonate

This protocol is adapted from a general method for the N-methylation of indoles using dimethyl carbonate (DMC), a less toxic and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[1]

Materials:

-

Ethyl indole-2-carboxylate

-

Dimethyl carbonate (DMC)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tert-butyl methyl ether (TBME) or Ethyl acetate

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl indole-2-carboxylate, anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous DMF.

-

Addition of Reagent: To the stirred suspension, add dimethyl carbonate (2.5-3.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3-6 hours.[1]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent such as TBME or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Safety Precautions:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dimethyl carbonate is flammable; avoid open flames.

-

DMF is a skin and respiratory irritant; handle with care.

Visualizations

Chemical Reaction Pathway

Caption: N-methylation of ethyl indole-2-carboxylate.

Experimental Workflow

Caption: Workflow for N-methylation synthesis.

References

Application Notes and Protocols: Ethyl 1-Methyl-1H-indole-2-carboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1-methyl-1H-indole-2-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse range of biologically active compounds. The indole core is a privileged structure in drug discovery, and modifications at the 1 and 2 positions of the indole ring have led to the development of potent and selective modulators of various biological targets. This document provides an overview of the applications of this compound in the development of therapeutic agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas:

-